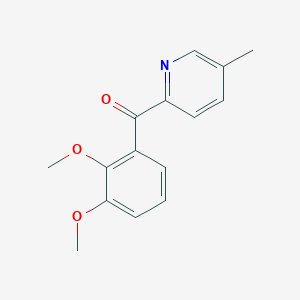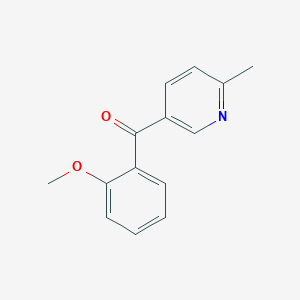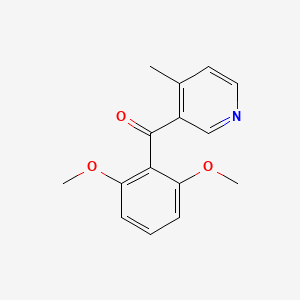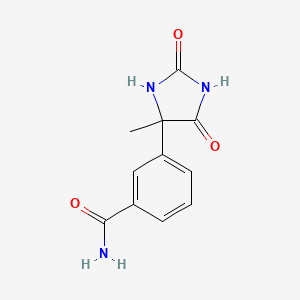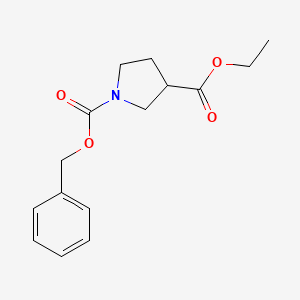![molecular formula C7H4BrClN2O2S B1463359 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 1210227-31-8](/img/structure/B1463359.png)
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Vue d'ensemble
Description
“4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride” is a chemical compound with the CAS Number: 1210227-31-8 . It has a molecular weight of 295.54 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H4BrClN2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 295.54 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
"4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride" plays a crucial role in the synthesis of heterocyclic compounds, which are fundamental structures in medicinal chemistry and material science. For example, its derivatives have been utilized in the synthesis of novel sulfonyl fluorides and sulfonamides, demonstrating the reagent's versatility in creating bioactive molecules with potential pharmacological applications. The development of a parallel medicinal chemistry protocol highlights its importance in efficient and selective synthesis processes, offering rapid access to a variety of heterocyclic compounds (Tucker, Chenard, & Young, 2015).
Catalysis and Synthetic Methodologies
This chemical also finds applications in catalysis, particularly in the synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride as a catalyst. This illustrates the chemical's role in promoting efficient reactions under solvent-free conditions, thereby contributing to the development of greener synthetic methodologies (Khazaei et al., 2013). Moreover, it aids in the synthesis of complex molecular structures, such as fluorinated polyamides containing pyridine and sulfone moieties, showcasing its utility in creating materials with unique properties like low dielectric constants and high thermal stability (Liu et al., 2013).
Material Science and Polymer Chemistry
In material science and polymer chemistry, derivatives of "this compound" have been employed in the preparation of high-performance polymers. These polymers exhibit remarkable properties such as solubility in common organic solvents, strong fluorescence, and potential applications in optoelectronic devices. The synthesis of highly luminescent polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione chromophore in the main chain exemplifies the compound's contribution to advancing materials with desirable optical and electronic properties (Zhang & Tieke, 2008).
Propriétés
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O2S/c8-4-1-2-10-7-6(4)5(3-11-7)14(9,12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAMDGXSQBWXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1463278.png)




![5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1463285.png)
